Methyl 3-bromo-2-cyano-4-methoxybenzoate
Description
Methyl 3-bromo-2-cyano-4-methoxybenzoate is a substituted benzoate ester featuring a bromine atom at position 3, a cyano group at position 2, and a methoxy group at position 4 on the aromatic ring, with a methyl ester moiety at the carboxylate position. The electron-withdrawing bromo and cyano groups enhance the reactivity of the ester group, while the methoxy substituent contributes to solubility in polar solvents .
Properties
IUPAC Name |
methyl 3-bromo-2-cyano-4-methoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO3/c1-14-8-4-3-6(10(13)15-2)7(5-12)9(8)11/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGTFNIVYGPQMFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C(=O)OC)C#N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of Methyl 3-bromo-2-cyano-4-methoxybenzoate typically begins with commercially available starting materials such as 3-bromo-4-methoxybenzoic acid.
Reaction Steps:
Industrial Production Methods: Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in Methyl 3-bromo-2-cyano-4-methoxybenzoate can undergo nucleophilic substitution reactions, where the bromine is replaced by other nucleophiles such as amines or thiols.
Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Oxidation Reactions: The methoxy group can be oxidized to a carboxylic acid group using strong oxidizing agents such as potassium permanganate (KMnO4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or sodium thiolate (NaSR) under basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or catalytic hydrogenation using palladium on carbon (Pd/C).
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Major Products:
Substitution: Products depend on the nucleophile used, such as 3-amino-2-cyano-4-methoxybenzoate.
Reduction: 3-bromo-2-amino-4-methoxybenzoate.
Oxidation: 3-bromo-2-cyano-4-carboxybenzoate.
Scientific Research Applications
Chemistry:
Intermediate in Organic Synthesis: Methyl 3-bromo-2-cyano-4-methoxybenzoate is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology and Medicine:
Drug Development: The compound’s structure allows it to be a potential candidate for drug development, particularly in designing molecules with specific biological activities.
Industry:
Material Science: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Methyl 3-bromo-2-cyano-4-methoxybenzoate depends on its application. In chemical reactions, it acts as a substrate that undergoes various transformations. In biological systems, if used as a drug candidate, it would interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Substituted Benzoate Esters
Methyl 3-[[4-(4-Bromo-2-Formylphenoxy)-6-(4-Methoxyphenoxy)-1,3,5-Triazin-2-yl]Amino]Benzoate (Compound 5l)
- Structure : Features a triazine core linked to bromo, formyl, and methoxy-substituted aromatic rings, with a methyl benzoate group .
- Comparison :
- Reactivity : The triazine ring introduces additional sites for nucleophilic substitution, unlike the simpler benzoate structure of the target compound.
- Applications : Used in polymer and coordination chemistry due to its triazine backbone, whereas the target compound’s simpler structure may favor pharmaceutical derivatization.
Dehydroabietic Acid Methyl Ester
Aliphatic and Fatty Acid Methyl Esters
Methyl Palmitate and Methyl Isostearate
Methyl Shikimate
- Structure : Cyclohexene carboxylic acid methyl ester with hydroxyl groups .

- Comparison :
- Reactivity : The cyclohexene core and hydroxyl groups enable participation in redox reactions, unlike the electron-deficient aromatic system of the target compound.
- Characterization : Both compounds are analyzed via NMR and HPLC, but methyl shikimate’s polar hydroxyl groups necessitate distinct chromatographic conditions .
Diterpene Methyl Esters
Sandaracopimaric Acid Methyl Ester
- Structure : Polycyclic diterpene ester with a rigid backbone .
- Comparison: Stability: The fused ring system enhances thermal stability, whereas the target compound’s bromo and cyano groups may confer sensitivity to nucleophilic attack. Biological Activity: Diterpene esters exhibit antimicrobial properties, while the target compound’s bioactivity remains unexplored in the literature .
Data Table: Key Properties of Methyl 3-Bromo-2-Cyano-4-Methoxybenzoate and Analogues
Research Findings and Trends
- Synthetic Utility: The target compound’s bromo and cyano groups are advantageous for cross-coupling reactions, a feature absent in aliphatic esters like methyl octanoate .
- Spectroscopic Characterization : Similar to methyl shikimate, advanced NMR and HPLC techniques are critical for verifying the structure of complex esters .
- Biological Potential: While phytochemical esters (e.g., methyl isostearate) are studied for ecological roles, the target compound’s halogenated structure may offer unexplored bioactivity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




